![molecular formula C11H15NO2 B1423104 4-(Oxolan-3-ylmethoxy)aniline CAS No. 1247106-41-7](/img/structure/B1423104.png)
4-(Oxolan-3-ylmethoxy)aniline
Overview
Description
4-(Oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H15NO2 . It is also known as 4-(tetrahydro-3-furanylmethoxy)aniline . This compound belongs to the class of anilines and is commonly used as an intermediate in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for 4-(Oxolan-3-ylmethoxy)aniline is1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(Oxolan-3-ylmethoxy)aniline has a molecular weight of 193.25 . It is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Electrochemical Synthesis and Applications
4-(Oxolan-3-ylmethoxy)aniline and its derivatives have been explored in the field of electrochemical synthesis. For example, a novel polymer based on a derivative of this compound showed promising results as a counter electrode in dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).
Synthesis of Organic Materials and Oligomers
Derivatives of 4-(Oxolan-3-ylmethoxy)aniline have been used in the synthesis of organic materials. For instance, the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties were investigated, leading to novel materials with potential applications in various fields (Ito et al., 2002).
Dendrimer Synthesis and Supramolecular Behavior
In another study, 4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of novel dendritic melamines, showing diverse core structures and the potential for self-assembly into nano-aggregates (Morar et al., 2018).
Anti-Corrosive Applications
The compound has also been investigated for its anti-corrosive properties. A study focused on a tetra-functionalized aromatic epoxy prepolymer based on a derivative of 4-(Oxolan-3-ylmethoxy)aniline demonstrated its effectiveness as a corrosion inhibitor for carbon steel (Dagdag et al., 2020).
Synthesis of Electrochromic Materials
4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of electrochromic materials. These materials exhibited outstanding optical contrasts and high coloration efficiencies, making them suitable for applications in the near-infrared region (Li et al., 2017).
Mechanism of Action
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . It’s recommended to handle this compound with appropriate personal protective equipment .
properties
IUPAC Name |
4-(oxolan-3-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXLBHLLFVRKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-3-ylmethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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